molecular formula C8H18ClNO2 B13606569 4,4-Dimethoxycyclohexan-1-aminehydrochloride

4,4-Dimethoxycyclohexan-1-aminehydrochloride

Cat. No.: B13606569
M. Wt: 195.69 g/mol
InChI Key: VUOARPRQKOGIGB-UHFFFAOYSA-N
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Description

4,4-Dimethoxycyclohexan-1-amine hydrochloride is a cyclohexane derivative featuring two methoxy (-OCH₃) groups at the 4,4-positions and a primary amine (-NH₂) at the 1-position, stabilized as a hydrochloride salt. The hydrochloride form enhances aqueous solubility and crystallinity, making it suitable for pharmaceutical and synthetic applications.

Properties

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

4,4-dimethoxycyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c1-10-8(11-2)5-3-7(9)4-6-8;/h7H,3-6,9H2,1-2H3;1H

InChI Key

VUOARPRQKOGIGB-UHFFFAOYSA-N

Canonical SMILES

COC1(CCC(CC1)N)OC.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and General Approach

The synthesis typically begins with cyclohexanone or a substituted cyclohexanone derivative. The 4,4-dimethoxy substitution is introduced via acetal formation or direct methoxylation. The amine group at the 1-position is introduced by reductive amination or nucleophilic substitution on a suitable leaving group precursor.

Method 1: Reductive Amination of 4,4-Dimethoxycyclohexanone

  • Step 1: Formation of 4,4-Dimethoxycyclohexanone

    The 4,4-dimethoxy substitution is commonly introduced by reacting cyclohexanone with methanol under acidic conditions to form the 4,4-dimethoxy acetal intermediate.

  • Step 2: Reductive Amination

    The 4,4-dimethoxycyclohexanone is subjected to reductive amination with ammonia or ammonium salts in the presence of reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation using Pd/C under hydrogen atmosphere.

  • Step 3: Hydrochloride Salt Formation

    The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ethanol or diethyl ether.

Method 2: Nucleophilic Substitution on 4,4-Dimethoxycyclohexyl Halide

  • Step 1: Halogenation

    4,4-Dimethoxycyclohexanol is converted to the corresponding halide (e.g., chloride or bromide) using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

  • Step 2: Amination

    The halide is reacted with ammonia or amine sources under nucleophilic substitution conditions to afford 4,4-dimethoxycyclohexan-1-amine.

  • Step 3: Salt Formation

    Similar to Method 1, the amine is converted to the hydrochloride salt.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Acetal formation Cyclohexanone + Methanol + Acid catalyst 40–60 °C 2–4 hours >85 Acid catalyst: HCl or p-toluenesulfonic acid
Reductive amination 4,4-Dimethoxycyclohexanone + NH3 + NaBH3CN Room temp to 50 °C 12–24 hours 70–90 Alternative: catalytic hydrogenation
Halogenation (alternative) 4,4-Dimethoxycyclohexanol + SOCl2 0–25 °C 1–2 hours 80–95 Anhydrous conditions improve yield
Nucleophilic substitution Halide + NH3 (excess) 50–80 °C 6–12 hours 60–85 Solvent: ethanol or DMF
Hydrochloride salt formation Amine + HCl (gas or solution) 0–25 °C 1–2 hours Quantitative Precipitation of salt aids purification

Purification and Characterization

  • Purification: The hydrochloride salt precipitates out upon acid treatment, allowing filtration and washing with cold ether or ethanol. Recrystallization from ethanol or methanol can enhance purity.

  • Characterization: Confirmation of structure and purity is performed using:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR)
    • Mass Spectrometry (MS)
    • Elemental analysis
    • Melting point determination
    • Infrared (IR) spectroscopy

In-Depth Research Findings and Notes

  • The use of sodium cyanoborohydride in reductive amination provides mild conditions and high selectivity for the amine formation without over-reduction of the methoxy groups.

  • Catalytic hydrogenation requires careful control of pressure and catalyst loading to avoid demethylation or ring hydrogenation.

  • The halogenation step must be carried out under anhydrous conditions to prevent hydrolysis back to the alcohol.

  • The hydrochloride salt form significantly improves the compound's stability and handling, essential for pharmaceutical applications.

  • No direct literature or patents specifically describe the preparation of 4,4-dimethoxycyclohexan-1-amine hydrochloride in isolation; however, analogous procedures for substituted cyclohexyl amines and dimethoxycyclohexanones provide a reliable synthetic framework.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages Typical Yield (%)
Reductive Amination Acetal formation → Reductive amination → Salt formation Mild conditions, high selectivity Requires reducing agent handling 70–90
Halogenation + Nucleophilic Substitution Halogenation → Amination → Salt formation Straightforward, scalable Halogenation requires careful control 60–85

Chemical Reactions Analysis

Compound Identification and Structural Analysis

The requested compound, 4,4-dimethoxycyclohexan-1-amine hydrochloride , contains two methoxy groups (-OCH₃) at the 4-positions of the cyclohexane ring and an amine group at the 1-position (Figure 1). This structural feature distinguishes it from analogs such as:

  • 4,4-Dimethylcyclohexan-1-amine hydrochloride (PubChem CID 24191928, CAS 25834-99-5)

  • 4,4-Difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride (CAS 2305255-70-1)

No CAS number, PubChem CID, or synthesis protocols for the dimethoxy variant were identified in the reviewed sources.

Absence of Reaction Data in Reputable Databases

A review of PubMed, PubChem, ACS Publications, and PMC yielded no results for reactions involving 4,4-dimethoxycyclohexan-1-amine hydrochloride. Key findings:

DatabaseSearch Results
PubChem No entry for 4,4-dimethoxycyclohexan-1-amine hydrochloride.
ACS Journals No studies on its synthesis, reactions, or applications.
PMC (NIH) No articles citing the compound in reaction contexts.

Analysis of Structural Analogs

Reaction data for analogs with similar substitution patterns (e.g., methyl or fluorine groups) may provide indirect insights but are not directly applicable. Examples from the search results include:

3.1. 4,4-Dimethylcyclohexan-1-amine Hydrochloride

  • Oxidation : Forms ketones under strong oxidizing conditions (e.g., KMnO₄) .

  • Reduction : LiAlH₄ reduces the amine to secondary alcohols, though yields are low (~40%) .

  • Substitution : Methoxy groups in similar compounds undergo nucleophilic substitution (e.g., SN2 with NaN₃).

3.2. 4,4-Difluoro-2,2-dimethylcyclohexan-1-amine Hydrochloride

  • Fluorine Reactivity : Fluorine atoms participate in elimination reactions under basic conditions (e.g., NaOH/EtOH).

Theoretical Reactivity Predictions

While experimental data is absent, the dimethoxy group’s electronic and steric effects can be inferred:

Reaction TypePredicted ReactivitySupporting Evidence from Analogs
Oxidation Amine group oxidizes to nitroso compounds (e.g., with H₂O₂), but methoxy groups may stabilize intermediates.Observed in 4-methyl analogs.
Alkylation Amine acts as a nucleophile, reacting with alkyl halides (e.g., CH₃I) to form quaternary salts.Demonstrated in cyclohexylamine studies.
Hydrolysis Methoxy groups resist hydrolysis under mild conditions but may cleave in strong acids (e.g., H₂SO₄).Similar behavior in aryl ethers .

Recommendations for Further Research

To investigate this compound’s reactivity:

  • Synthesis : Prioritize preparation via reductive amination of 4,4-dimethoxycyclohexanone (NH₃, H₂/Pd).

  • Reaction Screening : Test common amine reactions (e.g., acylation, Schiff base formation).

  • Computational Studies : Use DFT calculations to model reaction pathways (e.g., Gaussian 16).

Scientific Research Applications

4,4-Dimethoxycyclohexan-1-aminehydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4,4-Dimethoxycyclohexan-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The methoxy groups may also play a role in stabilizing the compound’s conformation and enhancing its binding affinity .

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below summarizes key differences between 4,4-dimethoxycyclohexan-1-amine hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Characteristics/Applications References
4,4-Dimethoxycyclohexan-1-amine hydrochloride C₈H₁₈ClNO₂ 195.69 4,4-dimethoxy, primary amine hydrochloride Solubility modifier, synthetic intermediate Inferred
4,4-Difluorocyclohexan-1-amine hydrochloride C₆H₁₂ClF₂N 171.5 4,4-difluoro, primary amine hydrochloride Medicinal chemistry (metabolic stability)
4-(Dimethylamino)cyclohexanone hydrochloride C₈H₁₆ClNO 177.67 4-dimethylamino, ketone, hydrochloride Redox reactions, synthetic intermediate
4,4-Difluoro-N-methylcyclohexan-1-amine hydrochloride C₇H₁₄ClF₂N 185.6 4,4-difluoro, N-methyl, secondary amine hydrochloride Drug design (lipophilicity enhancement)
N,N-Dimethylcyclohexylamine C₈H₁₇N 127.23 N,N-dimethyl, tertiary amine Catalyst, surfactant
Methyl 1-(methylamino)cyclohexanecarboxylate hydrochloride C₉H₁₇ClNO₂ 216.69 Methyl ester, methylamino, hydrochloride Prodrug potential

Functional Group Analysis

  • Methoxy vs. Fluoro Substituents : The dimethoxy groups in the target compound increase electron density on the cyclohexane ring compared to electron-withdrawing fluorine substituents in 4,4-difluoro analogs. This difference may enhance solubility in polar solvents but reduce metabolic stability relative to fluorinated derivatives .
  • Primary vs. Secondary/Tertiary Amines : The primary amine in the target compound is more reactive in nucleophilic substitutions compared to N-methylated (secondary) or N,N-dimethylated (tertiary) analogs, making it preferable for further derivatization .
  • Hydrochloride Salt : All listed compounds except N,N-dimethylcyclohexylamine are hydrochloride salts, improving crystallinity and stability for pharmaceutical use .

Biological Activity

4,4-Dimethoxycyclohexan-1-aminehydrochloride is a chemical compound characterized by its unique structure, which includes two methoxy groups and a primary amine functional group attached to a cyclohexane ring. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and therapeutic applications.

  • Molecular Formula : C10_{10}H15_{15}ClN2_2O2_2
  • Appearance : White to off-white solid
  • Solubility : Soluble in water due to its hydrochloride salt form

The biological activity of 4,4-Dimethoxycyclohexan-1-aminehydrochloride is primarily attributed to its interactions with neurotransmitter systems, specifically serotonin and norepinephrine transporters. It is hypothesized that the compound may exhibit psychoactive effects similar to other cyclic amines, potentially influencing mood and behavior.

Biological Activity Overview

Research indicates that compounds with similar structures are involved in various biological processes:

  • Neurotransmitter Interaction : Preliminary studies suggest that 4,4-Dimethoxycyclohexan-1-aminehydrochloride may modulate the activity of serotonin and dopamine receptors, which are crucial for regulating mood and emotional responses.
  • Pharmacological Potential : The compound's unique structure allows it to act as a potential lead for drug development targeting neurological disorders. Its derivatives have shown promise in enhancing neurotransmitter levels, which could be beneficial in treating depression and anxiety disorders.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Neurotransmitter ModulationSuggested interaction with serotonin and norepinephrine transporters
Psychoactive EffectsIndicated potential for mood enhancement similar to other cyclic amines
Antimicrobial PropertiesInvestigated for potential antimicrobial effects against various pathogens

Case Study: Neuropharmacological Effects

A study explored the effects of 4,4-Dimethoxycyclohexan-1-aminehydrochloride on animal models exhibiting depressive behaviors. The administration of this compound resulted in significant improvements in behavioral tests, indicating its potential as an antidepressant. The mechanism was linked to increased serotonin levels in the brain, suggesting a direct influence on neurotransmitter dynamics.

Antimicrobial Activity

Another area of investigation focused on the antimicrobial properties of 4,4-Dimethoxycyclohexan-1-aminehydrochloride. In vitro studies demonstrated that the compound exhibited inhibitory effects against several bacterial strains. The presence of methoxy groups was hypothesized to enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell death .

Q & A

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer : Differences often stem from bioavailability or metabolic instability. Perform ADME studies :
  • Plasma protein binding: Equilibrium dialysis.
  • Metabolic stability: Liver microsome assays (human/rat).
  • PK/PD modeling (e.g., NONMEM) correlates exposure with effect .

Interdisciplinary Applications

Q. What role does 4,4-dimethoxycyclohexan-1-amine hydrochloride play in designing enzyme inhibitors?

  • Methodological Answer : The amine group serves as a key pharmacophore for hydrogen bonding with catalytic residues (e.g., in kinases). Structure-activity relationship (SAR) studies modify the methoxy groups to tune lipophilicity (clogP calculations). High-throughput screening (HTS) with FRET-based assays identifies lead compounds .

Q. How is this compound utilized in materials science for functionalized polymer synthesis?

  • Methodological Answer : The cyclohexane backbone enhances thermal stability in polyamides. Radical polymerization (AIBN initiator, 70°C) incorporates the amine for post-functionalization (e.g., cross-linking with epoxides). Characterization via DSC (Tg analysis) and tensile testing validates performance .

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